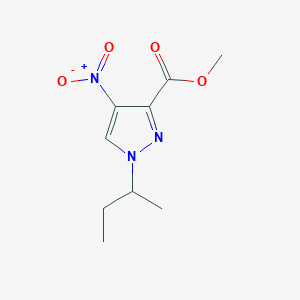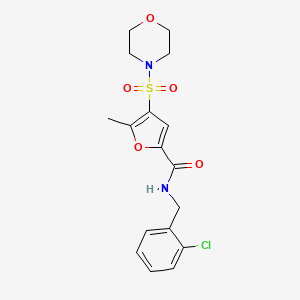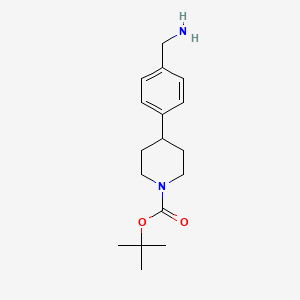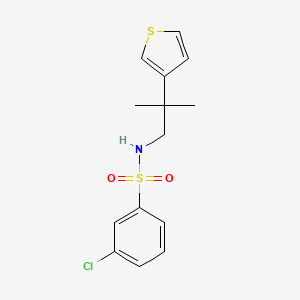
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring with an oxygen atom at the 1,1-position, an isobutyl group, and a methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors, such as 1,4-diketones or β-keto esters, in the presence of thiourea or thioamide derivatives. Subsequent oxidation of the resulting tetrahydrothiophene ring introduces the dioxo functionality at the 1,1-position.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often employ continuous flow reactors or batch processes with precise control over temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
化学反应分析
Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the dioxo functionality to a different oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent and conditions of oxidation.
Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: A wide range of substituted benzamide derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it could be developed into therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and stability.
作用机制
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.
相似化合物的比较
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methoxybenzamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-propyl-4-methoxybenzamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-butyl-4-methoxybenzamide
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide stands out due to its specific isobutyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the dioxo functionality also adds to its uniqueness, providing distinct chemical properties.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)10-17(14-8-9-22(19,20)11-14)16(18)13-4-6-15(21-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSJWXCDWIZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)

![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910403.png)
![3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2910404.png)


![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)


![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2910418.png)

